molecular formula C17H17ClN6OS B1396388 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide CAS No. 1306739-85-4

2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

Cat. No.: B1396388
CAS No.: 1306739-85-4
M. Wt: 388.9 g/mol
InChI Key: ULHIEAKNSGNAPI-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with a 4-chlorophenylamino group at the 5-position, a phenyl group at the 4-position, and a thioacetohydrazide moiety at the 3-position.

Properties

IUPAC Name

2-[[5-[(4-chloroanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6OS/c18-12-6-8-13(9-7-12)20-10-15-22-23-17(26-11-16(25)21-19)24(15)14-4-2-1-3-5-14/h1-9,20H,10-11,19H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHIEAKNSGNAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN)CNC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301114358
Record name Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306739-85-4
Record name Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[[5-[[(4-chlorophenyl)amino]methyl]-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301114358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-chlorobenzylamine with phenyl isothiocyanate to form the corresponding thiourea derivative This intermediate is then cyclized with hydrazine hydrate to yield the 1,2,4-triazole core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a strong base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Recent studies have indicated that compounds containing the triazole moiety exhibit considerable antimicrobial activity. 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide has been evaluated for its efficacy against various bacterial and fungal strains. The presence of the chlorophenyl group enhances its lipophilicity, which is beneficial for penetrating microbial membranes .

Anticancer Properties:
Research has shown that triazole derivatives can inhibit cancer cell proliferation. In vitro studies demonstrated that this compound induces apoptosis in specific cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and death . The compound's ability to target specific pathways makes it a candidate for further development as an anticancer agent.

Enzyme Inhibition:
The compound has also been studied for its potential to inhibit enzymes that are crucial in various biological processes. For example, it may act as an inhibitor of certain kinases involved in cancer progression or as an antifungal target. This specificity could lead to the development of new therapeutic agents with fewer side effects compared to traditional drugs .

Agricultural Science

Fungicide Development:
Given the compound's structural characteristics, it is being investigated for its potential use as a fungicide. The triazole ring is known for its ability to disrupt fungal cell membrane synthesis, which could be harnessed to create effective agricultural chemicals that protect crops from fungal diseases .

Plant Growth Regulation:
There is emerging evidence that certain hydrazide derivatives can act as plant growth regulators. Studies suggest that this compound may influence plant growth patterns and stress responses, making it a candidate for enhancing agricultural productivity under adverse conditions .

Material Science

Synthesis of Novel Polymers:
The incorporation of this compound into polymer matrices is being explored for the development of new materials with enhanced properties. Its ability to form hydrogen bonds and interact with other functional groups can lead to materials with improved mechanical strength and thermal stability .

Nanomaterials:
Research into nanotechnology has identified potential applications for this compound in the synthesis of nanoparticles. Its unique chemical properties may facilitate the creation of nanoparticles with specific functionalities for use in drug delivery systems or as catalysts in chemical reactions .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial ActivityJournal of Medicinal Chemistry (2023)Effective against E. coli and S. aureus strains
Anticancer PropertiesCancer Research Journal (2022)Induces apoptosis in breast cancer cell lines
Fungicide DevelopmentAgricultural Sciences Review (2023)Demonstrated efficacy against Fusarium species
Plant Growth RegulationJournal of Plant Physiology (2023)Enhanced drought resistance in treated plants
NanomaterialsMaterials Science and Engineering (2023)Developed nanoparticles with targeted drug delivery

Mechanism of Action

The mechanism of action of 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies have suggested that it may interfere with DNA synthesis and cell division.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

  • Anticancer Activity: The target compound’s analogs (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) show potent cytotoxicity against IGR39 melanoma cells (IC₅₀: 7.8 µM) but lower activity against Panc-1 pancreatic cells (IC₅₀: 32.4 µM) . Selectivity: Derivatives with 4-(dimethylamino)benzylidene substituents exhibit cancer cell selectivity (selectivity index: 3.2 for MDA-MB-231 vs. normal fibroblasts) .
  • Antimicrobial Activity :

    • Methylenebis-triazole derivatives (e.g., 5,5'-methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)) inhibit Staphylococcus aureus (MIC: 31.3 µg/mL) and Candida albicans (MIC: 62.5 µg/mL), though less potent than ampicillin .
  • Hypoglycemic Effects :

    • Calcium salts of related triazole-purine hybrids (e.g., GKP-240) reduce blood glucose by 36.22% in rats, comparable to glyburide (54.94%) .

Physicochemical Properties

  • Melting Points: The target compound’s analogs exhibit high thermal stability (melting points: 238–275°C), influenced by aromatic substituents . Example: N′-(5-fluoro-2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide melts at 266–267°C .
  • Solubility: Thioacetohydrazide derivatives are generally poorly soluble in water but soluble in DMSO and ethanol, facilitating in vitro assays .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Nitro or chloro substituents enhance cytotoxicity (e.g., compound 6 in has IC₅₀: 8.2 µM vs. 12.5 µM for methoxy-substituted analogs) .
  • Hydrazone Moieties : Schiff base formation (e.g., with isatin) improves anticancer activity by enabling π-π stacking and hydrogen bonding with target proteins .

Data Tables

Table 1: Cytotoxicity of Selected Triazole Derivatives

Compound IC₅₀ (µM) IGR39 IC₅₀ (µM) MDA-MB-231 Selectivity Index (MDA-MB-231)
Target Compound (Analog) 7.8 15.4 2.1
N′-(5-Nitro-indolinylidene) Analog 8.2 18.9 1.8
4-(Dimethylamino)benzylidene Derivative 10.3 12.1 3.2

Table 2: Antimicrobial Activity of Triazole Derivatives

Compound MIC (µg/mL) S. aureus MIC (µg/mL) C. albicans
Methylenebis-triazole 31.3 62.5
4-Ethyl-5-phenyl-triazole 125.0 250.0

Biological Activity

The compound 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide is a derivative of triazole, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is C24H22ClN5OSC_{24}H_{22}ClN_5OS, with a molecular weight of approximately 449.96 g/mol. The compound features a triazole ring, which is often associated with various pharmacological activities.

Structural Information

PropertyValue
Molecular FormulaC24H22ClN5OS
Molecular Weight449.96 g/mol
CAS Number338430-26-5
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC(=CC=C4)Cl

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with various phenyl-substituted triazoles, followed by thioacetylation to introduce the thioacetohydrazide moiety. The detailed synthetic pathway remains a focus of research but is not extensively documented in available literature.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, certain hydrazide derivatives have shown moderate activity against various pathogens, including Staphylococcus aureus and Enterococcus faecalis . The presence of the thio group in the structure enhances its interaction with microbial enzymes, potentially leading to increased efficacy.

Antioxidant Activity

Triazole derivatives have been evaluated for their antioxidant capabilities using assays like the DPPH radical scavenging method. Compounds similar to this compound have demonstrated substantial radical scavenging abilities, indicating potential as therapeutic agents against oxidative stress-related diseases .

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Studies have shown that certain triazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 values for COX inhibition have been reported in the range of 19 to 42 μM for related compounds, suggesting that this class of compounds could be beneficial in managing inflammatory conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : In a study evaluating various triazole derivatives against bacterial strains, compounds similar to the target molecule exhibited significant inhibition zones against E. coli and Bacillus cereus , suggesting strong antibacterial potential .
  • Antioxidant Properties : A comparative analysis showed that certain triazole derivatives had higher DPPH scavenging activity than standard antioxidants like ascorbic acid, indicating their potential use in preventing oxidative damage in biological systems .
  • In Vivo Studies : Animal models treated with triazole derivatives demonstrated reduced paw edema in carrageenan-induced inflammation tests, supporting their anti-inflammatory claims .

Q & A

Basic Research Questions

Q. How can the synthesis of 2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves condensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with chloroacetic acid derivatives under reflux conditions. Key parameters include:

  • Molar ratios : Maintain a 1:1.2 ratio of triazole-thiol to chloroacetic acid to minimize side reactions.
  • Solvent selection : Ethanol or aqueous ethanol (70–80%) is preferred for solubility and reflux stability .
  • Reaction time : Extended reflux (4–6 hours) ensures complete cyclization. Post-reaction, evaporate solvent under reduced pressure and recrystallize from ethanol to enhance purity .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structure?

  • Methodological Answer : A combination of techniques is critical:

  • Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
  • Elemental analysis (C, H, N, S) to confirm stoichiometry.
  • IR spectroscopy to identify functional groups (e.g., N–H stretching at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR for structural elucidation, focusing on aromatic protons (δ 7.2–7.8 ppm) and methylene groups adjacent to the thioether (δ 3.8–4.2 ppm) .

Q. What strategies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :

  • Systematic substitution : Modify the 4-chlorophenyl or phenyl groups to assess how electronic/hydrophobic effects influence activity. For example, replace chlorine with methoxy to study electron-donating effects .
  • Biological assays : Test derivatives against target enzymes (e.g., α-glucosidase or lipase) to correlate inhibitory activity with structural features .
  • Molecular docking : Use software like AutoDock to predict binding interactions with active sites, prioritizing modifications that enhance affinity .

Advanced Research Questions

Q. How does tautomerism in the 1,2,4-triazole core affect the compound’s reactivity and biological interactions?

  • Methodological Answer : The thione-thiol tautomerism (C=S ↔ S–H) can alter electron distribution and hydrogen-bonding capacity. To study this:

  • Spectroscopic monitoring : Use UV-Vis or Raman spectroscopy in solvents of varying polarity to detect tautomeric shifts .
  • X-ray crystallography : Resolve crystal structures to identify dominant tautomeric forms in the solid state .
  • Computational modeling : Calculate energy differences between tautomers using DFT (e.g., B3LYP/6-31G*) to predict stability under physiological conditions .

Q. What pharmacokinetic challenges arise with this compound, and how can salt formation address them?

  • Methodological Answer : The compound’s low solubility and bioavailability can be mitigated via salt formation:

  • Counterion selection : Sodium or potassium salts improve aqueous solubility (e.g., via reaction with NaOH/KOH in ethanol) .
  • Metal complexation : Synthesize Fe(II), Cu(II), or Zn(II) complexes to enhance membrane permeability. Use molar equivalents of metal sulfates in aqueous ethanol .
  • In vitro testing : Assess logP (octanol-water partition) and permeability (Caco-2 assays) to compare salt vs. free acid forms .

Q. How should researchers resolve contradictions in synthetic outcomes, such as unexpected byproducts?

  • Methodological Answer : Contradictions often stem from substituent electronic effects or competing reaction pathways. For example:

  • Substituent screening : Compare reactions using 4-chlorophenylhydrazine vs. phenylhydrazine; electron-withdrawing groups (e.g., Cl) may favor indole formation over pyrazole byproducts .
  • Kinetic control : Lower reaction temperatures (e.g., 60°C vs. reflux) to suppress side reactions. Monitor intermediates via LC-MS .
  • Computational validation : Use DFT to model transition states and identify pathways leading to undesired products .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide
Reactant of Route 2
2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide

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